molecular formula C5H10O3 B3255765 (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 259539-06-5

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B3255765
CAS No.: 259539-06-5
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-UHNVWZDZSA-N
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Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: Sodium borohydride, Lithium aluminum hydride

    Substitution Reagents: Halides, Nucleophiles

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Tetrahydrofuran derivatives

    Substitution: Halogenated tetrahydrofuran derivatives

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, particularly in the development of complex molecules and polymers. Its functional groups enable various chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
  • Reduction : It can be reduced to yield tetrahydrofuran derivatives using reducing agents such as sodium borohydride.
  • Substitution Reactions : The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles under acidic or basic conditions.

Biology

In biological research, (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential role in biochemical pathways. The compound's stereochemistry may influence its interactions with biological macromolecules, making it an interesting subject for:

  • Enzyme Interaction Studies : Understanding how this compound binds to enzymes can provide insights into its biological activity.
  • Precursor for Bioactive Compounds : It is investigated as a precursor in synthesizing biologically active compounds that may have therapeutic effects.

Medicine

The compound is being explored for its therapeutic properties , particularly as an active pharmaceutical ingredient (API). Its unique structure may confer specific biological activities that are beneficial in drug development. Researchers are focusing on:

  • Drug Development : Investigating its efficacy and safety as a potential drug candidate.
  • Formulation Studies : Evaluating how it can be incorporated into various pharmaceutical formulations to enhance drug delivery and effectiveness .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Chemical Manufacturing : As an intermediate in producing various chemicals.
  • Material Science : Potential use in developing new materials with specific properties due to its chemical reactivity .

Mechanism of Action

Biological Activity

Introduction

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative notable for its hydroxymethyl and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C5H10O3\text{C}_5\text{H}_{10}\text{O}_3

This compound's stereochemistry significantly influences its biological interactions and mechanisms of action. The presence of hydroxyl and hydroxymethyl groups allows for hydrogen bonding and other molecular interactions that can modulate biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antiviral Activity : Similar compounds have shown potential as antiviral agents, particularly against coronaviruses. The structural features of this compound may enhance its binding affinity to viral proteins, potentially inhibiting their function .
  • Anticancer Properties : Studies have suggested that this compound may induce apoptosis in cancer cells. For instance, related hydroxymethyl derivatives have demonstrated significant anti-proliferative effects on various cancer cell lines, indicating that this compound could share similar mechanisms .
  • Biochemical Pathway Modulation : The compound's ability to interact with enzymes and receptors may influence metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism .

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
  • Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

These interactions are crucial for understanding how this compound might function therapeutically.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibitory effects on viral proteins
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionModulates enzyme activity in metabolic pathways

Case Study: Antiviral Potential

A study investigating the antiviral properties of related compounds found that certain derivatives effectively inhibited the main protease of SARS-CoV-2. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against similar viral targets .

Case Study: Anticancer Effects

In another investigation, a series of 5-hydroxymethyl analogues were tested for their anticancer activities. One analogue demonstrated significant apoptosis induction in breast cancer cells, suggesting that this compound may exhibit comparable effects due to its structural characteristics .

Properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CO[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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